molecular formula C25H20ClFN4O2 B2667499 N-(2-chloro-4-methylphenyl)-1-(4-(2-fluorobenzamido)benzyl)-1H-imidazole-4-carboxamide CAS No. 1251677-32-3

N-(2-chloro-4-methylphenyl)-1-(4-(2-fluorobenzamido)benzyl)-1H-imidazole-4-carboxamide

Cat. No.: B2667499
CAS No.: 1251677-32-3
M. Wt: 462.91
InChI Key: UYCSGHBQFCVFLR-UHFFFAOYSA-N
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Description

N-(2-chloro-4-methylphenyl)-1-(4-(2-fluorobenzamido)benzyl)-1H-imidazole-4-carboxamide: is a synthetic organic compound that belongs to the class of imidazole derivatives

Scientific Research Applications

N-(2-chloro-4-methylphenyl)-1-(4-(2-fluorobenzamido)benzyl)-1H-imidazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-4-methylphenyl)-1-(4-(2-fluorobenzamido)benzyl)-1H-imidazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole core, followed by the introduction of the benzyl group and the subsequent attachment of the 2-fluorobenzamido moiety. The final step involves the chlorination and methylation of the phenyl ring. Common reagents used in these reactions include imidazole, benzyl bromide, 2-fluorobenzoyl chloride, and chloromethylbenzene. Reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance production rates and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-4-methylphenyl)-1-(4-(2-fluorobenzamido)benzyl)-1H-imidazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can yield amine or alcohol derivatives.

    Substitution: Halogen substitution reactions can introduce different halogen atoms into the phenyl ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine or iodine. Reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions include various substituted imidazole derivatives, which can have different pharmacological properties and applications.

Mechanism of Action

The mechanism of action of N-(2-chloro-4-methylphenyl)-1-(4-(2-fluorobenzamido)benzyl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chloro-4-methylphenyl)-1-(4-benzyl)-1H-imidazole-4-carboxamide
  • N-(2-chloro-4-methylphenyl)-1-(4-(2-chlorobenzamido)benzyl)-1H-imidazole-4-carboxamide
  • N-(2-chloro-4-methylphenyl)-1-(4-(2-bromobenzamido)benzyl)-1H-imidazole-4-carboxamide

Uniqueness

N-(2-chloro-4-methylphenyl)-1-(4-(2-fluorobenzamido)benzyl)-1H-imidazole-4-carboxamide is unique due to the presence of the 2-fluorobenzamido group, which imparts distinct chemical and biological properties. This fluorine substitution can enhance the compound’s stability, bioavailability, and interaction with specific molecular targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-(2-chloro-4-methylphenyl)-1-[[4-[(2-fluorobenzoyl)amino]phenyl]methyl]imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClFN4O2/c1-16-6-11-22(20(26)12-16)30-25(33)23-14-31(15-28-23)13-17-7-9-18(10-8-17)29-24(32)19-4-2-3-5-21(19)27/h2-12,14-15H,13H2,1H3,(H,29,32)(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYCSGHBQFCVFLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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